molecular formula C18H18N2O2 B2889103 N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-32-1

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2889103
CAS No.: 941928-32-1
M. Wt: 294.354
InChI Key: ZJGGDHPJAGUXNJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as aminocarbonylation, which is a type of carbonylation reaction that introduces an amine group . The reaction conditions typically involve a palladium catalyst and carbon monoxide .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The molecular weight of similar compounds is often less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the cleavage of protective groups under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated using ADME (absorption, distribution, metabolism, and excretion) properties .

Scientific Research Applications

Synthesis and Material Science

  • Polyamide Synthesis : Choi and Jung (2004) discussed the synthesis of new aromatic polyamides containing n-alkylphenylimide units fused to the main chain, highlighting the enhanced thermal stability and solubility due to thermally stable pendent imido groups and internally plasticizing n-alkyl chains (Choi & Jung, 2004).

  • Structural Characterization of Pyridine Derivatives : Kadir, Mansor, and Osman (2017) achieved the synthesis and structural characterization of monoamide isomers, providing insights into the inductive effects of methyl-substituted groups on the pyridine ring (Kadir, Mansor, & Osman, 2017).

  • Development of New Polyamides : Faghihi and Mozaffari (2008) synthesized novel polyamides containing pyridyl moiety, demonstrating their solubility in polar solvents and potential for material applications (Faghihi & Mozaffari, 2008).

Medicinal Chemistry and Pharmacology

  • Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential antidepressant and nootropic activities, suggesting the role of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

  • Antitumor and Antimicrobial Activities : Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones, which were used to construct other functionalized heterocycles, showing inhibitory effects against certain cancer cell lines and antimicrobial activity (Riyadh, 2011).

Analytical Chemistry

  • Spectroscopic Studies and DFT Calculations : Matada, Yernale, and Javeed (2021) conducted spectroscopic studies and DFT calculations on novel 1,3-benzoxazines encompassing isoniazid, providing insights into electronic properties and charge transfer interactions (Matada, Yernale, & Javeed, 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been studied for their anti-tubercular activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through cytotoxicity studies on cells such as HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for research on similar compounds often involve the design of new compounds with improved activity, as well as further evaluation of their pharmacokinetic properties .

Properties

IUPAC Name

5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGGDHPJAGUXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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